

Application Notes and Protocols for N-2-Hydroxyethyl-val-leu-anilide

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Compound of Interest		
Compound Name:	N-2-Hydroxyethyl-val-leu-anilide	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research compound **N-2-Hydroxyethyl-val-leu-anilide**. It includes information on its synthesis, characterization, and potential applications in biomedical research, along with methodologies for its quantification in biological samples.

Chemical Information

Property	Value
IUPAC Name	(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Molecular Formula	C19H31N3O3
Molecular Weight	349.47 g/mol
CAS Number	194351-53-6
Appearance	White to off-white solid
Solubility	Soluble in DMSO and methanol

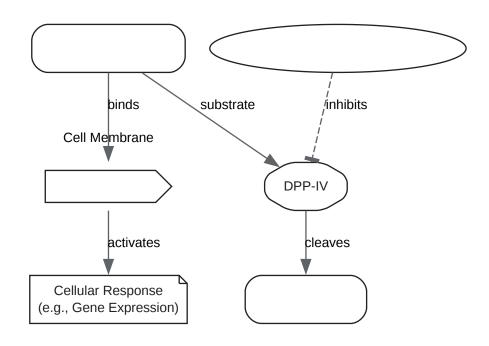


Hypothetical Biological Application: Modulator of Inflammatory Signaling

Introduction: **N-2-Hydroxyethyl-val-leu-anilide** is a synthetic dipeptide derivative with structural similarities to endogenous signaling molecules. Based on the known bioactivities of Val-Leu dipeptides and related aniline compounds, this molecule is proposed as a modulator of inflammatory signaling pathways. It is hypothesized to act as a competitive inhibitor of a dipeptidyl peptidase involved in the regulation of inflammatory cytokine activity.

Proposed Mechanism of Action: **N-2-Hydroxyethyl-val-leu-anilide** is postulated to bind to the active site of Dipeptidyl Peptidase IV (DPP-IV), an enzyme known to cleave and inactivate certain cytokines and chemokines. By inhibiting DPP-IV, the compound may prolong the signaling activity of these inflammatory mediators, leading to downstream cellular responses. This proposed mechanism suggests its potential use in studying inflammatory processes and for the development of novel immunomodulatory agents.

Signaling Pathway Diagram:



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Caption: Proposed mechanism of action of N-2-Hydroxyethyl-val-leu-anilide.



Experimental Protocols Synthesis of N-2-Hydroxyethyl-val-leu-anilide via SolidPhase Peptide Synthesis (SPPS)

This protocol describes a standard method for the synthesis of **N-2-Hydroxyethyl-val-leu-anilide** using Fmoc-based solid-phase peptide synthesis.

Workflow Diagram:



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Caption: Solid-phase peptide synthesis workflow for **N-2-Hydroxyethyl-val-leu-anilide**.

Materials:

- Rink Amide resin
- Fmoc-L-Leucine (Fmoc-Leu-OH)
- Fmoc-L-Valine (Fmoc-Val-OH)
- (2-(Fmoc-amino)ethoxy)acetic acid
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)



- Water
- Diethyl ether
- Solid-phase synthesis vessel
- Shaker
- High-performance liquid chromatography (HPLC) system

Procedure:

- Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
- First Amino Acid Coupling (Leucine):
 - Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
 - Wash the resin thoroughly with DMF and DCM.
 - Couple Fmoc-Leu-OH using DIC and OxymaPure® in DMF for 2 hours.
 - Wash the resin with DMF and DCM.
- Second Amino Acid Coupling (Valine):
 - Repeat the Fmoc deprotection step.
 - Couple Fmoc-Val-OH using DIC and OxymaPure® in DMF for 2 hours.
 - Wash the resin with DMF and DCM.
- Hydroxyethyl Moiety Coupling:
 - Repeat the Fmoc deprotection step.
 - Couple (2-(Fmoc-amino)ethoxy)acetic acid using DIC and OxymaPure® in DMF for 2 hours.



- Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
 - Filter the resin and collect the filtrate.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide and wash with cold ether.
 - Purify the crude peptide by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Quantification of N-2-Hydroxyethyl-val-leu-anilide in Biological Samples by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of **N-2- Hydroxyethyl-val-leu-anilide** in biological matrices such as plasma or cell culture supernatant.

Workflow Diagram:



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Caption: LC-MS/MS workflow for quantification of N-2-Hydroxyethyl-val-leu-anilide.

Materials:



- Biological sample (e.g., plasma, cell culture supernatant)
- N-2-Hydroxyethyl-val-leu-anilide standard
- Stable isotope-labeled internal standard (e.g., ¹³C₆-N-2-Hydroxyethyl-val-leu-anilide)
- Acetonitrile
- Methanol
- Formic acid
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - \circ To 100 µL of the biological sample, add 10 µL of the internal standard solution.
 - Precipitate proteins by adding 300 μL of cold acetonitrile.
 - Vortex and centrifuge at 14,000 rpm for 10 minutes.
 - Collect the supernatant.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge with 5% methanol in water.
 - Elute the analyte with methanol.



- Evaporate the eluate to dryness and reconstitute in 100 μL of the initial mobile phase.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: 5-95% B over 5 minutes
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - MS/MS Conditions (Multiple Reaction Monitoring MRM):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MRM Transitions:
 - N-2-Hydroxyethyl-val-leu-anilide: Precursor ion (m/z 350.2) → Product ion (e.g., m/z 120.1 for the anilide fragment)
 - Internal Standard: Precursor ion (m/z 356.2) → Product ion (e.g., m/z 126.1)
- Quantification:
 - Construct a calibration curve using known concentrations of the standard.
 - Determine the concentration of N-2-Hydroxyethyl-val-leu-anilide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary



The following table summarizes hypothetical quantitative data for the biological activity of **N-2-Hydroxyethyl-val-leu-anilide** as a DPP-IV inhibitor.

Parameter	Value
IC ₅₀ (DPP-IV Inhibition)	1.5 ± 0.3 μM
Ki (Competitive Inhibition)	0.8 ± 0.1 μM
Cellular Potency (EC50)	5.2 ± 1.1 μM
Plasma Protein Binding	85%
In vitro Metabolic Stability (t½)	> 60 min (Human Liver Microsomes)

Note: This data is for illustrative purposes only and should be experimentally determined.

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